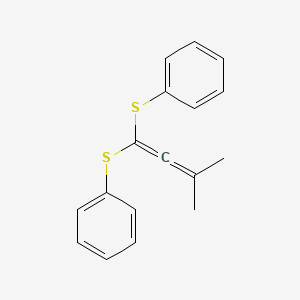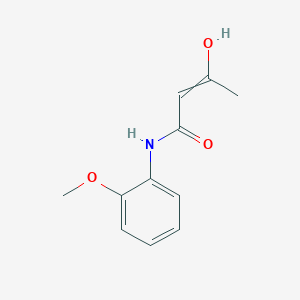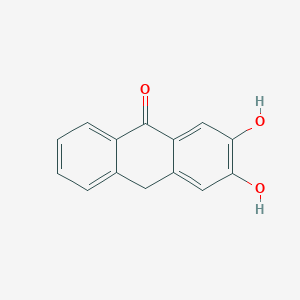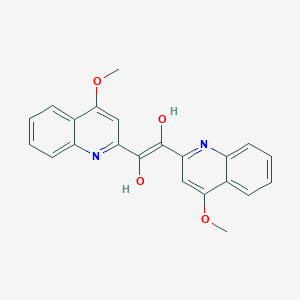silane CAS No. 66535-70-4](/img/structure/B14479404.png)
[(1,3-Diphenoxypropan-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Diphenoxypropan-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a 1,3-diphenoxypropan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenoxypropan-2-yl)oxysilane typically involves the reaction of 1,3-diphenoxypropan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
1,3-Diphenoxypropan-2-ol+Trimethylchlorosilane→(1,3-Diphenoxypropan-2-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (1,3-Diphenoxypropan-2-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Diphenoxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane hydrides.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1,3-Diphenoxypropan-2-yl)oxysilane has several applications in scientific research:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which (1,3-Diphenoxypropan-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react with other functional groups. This reactivity is exploited in organic synthesis and materials science to create complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A commonly used silane reagent in organic synthesis.
Dimethylphenylsilane: Another organosilicon compound with different reactivity due to the presence of a phenyl group.
Trimethylsilyl trifluoromethanesulfonate: Known for its use in silylation reactions.
Uniqueness
(1,3-Diphenoxypropan-2-yl)oxysilane is unique due to the presence of the 1,3-diphenoxypropan-2-yl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
Eigenschaften
CAS-Nummer |
66535-70-4 |
|---|---|
Molekularformel |
C18H24O3Si |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1,3-diphenoxypropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C18H24O3Si/c1-22(2,3)21-18(14-19-16-10-6-4-7-11-16)15-20-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |
InChI-Schlüssel |
YDEAPGBPBICYFP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(COC1=CC=CC=C1)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)

![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)

![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)


